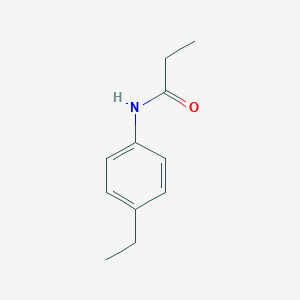
N-(4-ethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)propanamide, also known as N-(p-ethylphenyl)propionamide or N-ethyl-4-phenylbutanamide, is a chemical compound with the molecular formula C12H17NO. It is a white crystalline solid that is soluble in organic solvents and is commonly used in scientific research for its various applications.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which play a role in pain and inflammation.
Effets Biochimiques Et Physiologiques
N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have local anesthetic effects. It has also been shown to have sedative and anticonvulsant effects, and to affect the levels of certain neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available. It is also relatively stable, and can be stored for long periods of time without degradation. However, it can be expensive to produce in large quantities, and its effects can be difficult to measure accurately.
Orientations Futures
There are several potential future directions for research on N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide. One area of interest is its potential use as a treatment for pain and inflammation, particularly in cases where traditional painkillers are not effective. Another area of interest is its potential use as a local anesthetic, particularly in cases where traditional anesthetics are not effective or are contraindicated. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide, and to determine its potential for use in other areas of medicine and scientific research.
Méthodes De Synthèse
N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide can be synthesized through several methods, including the reaction of 4-ethylphenylacetic acid with ammonium hydroxide, followed by acylation with acetic anhydride. Another method involves the reduction of 4-ethylphenylpropanoic acid with lithium aluminum hydride, followed by acylation with acetic anhydride.
Applications De Recherche Scientifique
N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide has been extensively studied for its various scientific research applications. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been investigated for its potential use as a local anesthetic and for its effects on the central nervous system.
Propriétés
Numéro CAS |
20172-37-6 |
|---|---|
Nom du produit |
N-(4-ethylphenyl)propanamide |
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
LKNFCBOZWHSNEJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CC |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



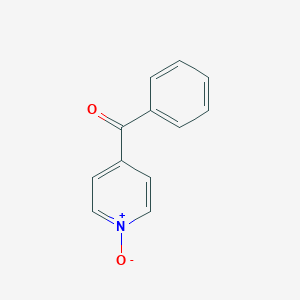
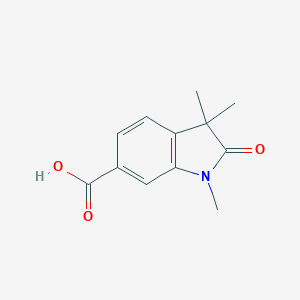

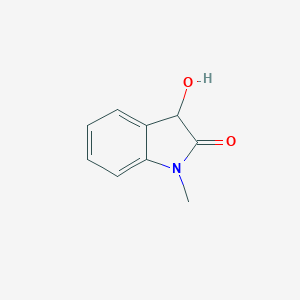

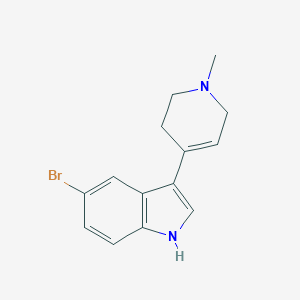
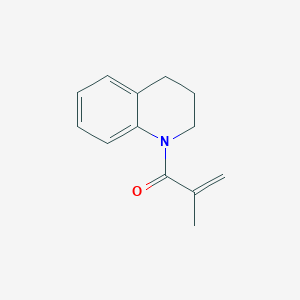
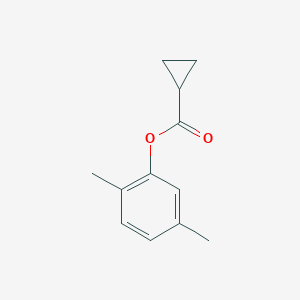
![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)
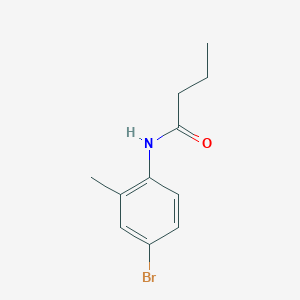


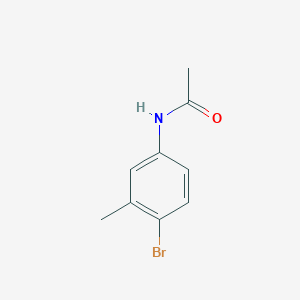
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)